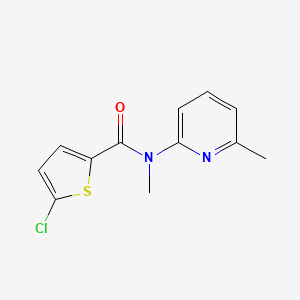![molecular formula C11H8BrN3O B7593903 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole, also known as PBP, is a chemical compound that has shown potential in scientific research applications. PBP is a heterocyclic compound that contains both a pyrazole and benzoxazole ring in its structure. The synthesis method of PBP is complex and involves multiple steps, but the resulting compound has been shown to have a unique mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific proteins or enzymes in biological systems. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has also been shown to interact with DNA and RNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been shown to have various biochemical and physiological effects in biological systems. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has also been shown to reduce inflammation in animal models of inflammatory diseases. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole in lab experiments include its unique structure, potential therapeutic applications, and fluorescent properties. However, the synthesis method of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole is complex and requires specialized equipment and expertise. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole may also have limitations in terms of its solubility and stability in biological systems.
Zukünftige Richtungen
For research on 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole include further studies on its mechanism of action and potential therapeutic applications. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole may also be studied for its potential as a fluorescent probe for imaging biological systems. The synthesis method of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole may also be optimized to improve its yield and reduce its complexity. Overall, 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole shows promise as a chemical compound with potential applications in scientific research.
Synthesemethoden
The synthesis of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole involves multiple steps, including the reaction of 4-bromopyrazole with 2-aminophenol to form an intermediate compound. This intermediate compound is then reacted with formaldehyde and sodium borohydride to form the final product, 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole. The synthesis method of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has shown potential in scientific research applications, particularly in the field of medicinal chemistry. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has also been studied for its potential as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-8-5-13-15(6-8)7-11-14-9-3-1-2-4-10(9)16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZFBYQBDKTKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)


![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)